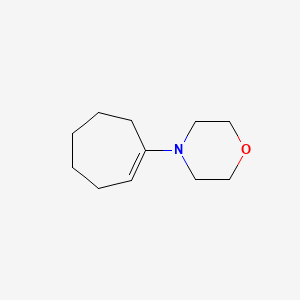

1-Morpholino-1-cycloheptene

Description

Historical Development of Enamine Chemistry

The concept of enamines dates back to the early 20th century. numberanalytics.com However, it was not until the mid-20th century that their synthetic potential was fully recognized, largely through the pioneering work of Gilbert Stork. numberanalytics.commychemblog.com In 1954, Stork and his colleagues discovered that enamines could serve as effective nucleophiles, reacting with alkyl and acyl halides to form new carbon-carbon bonds at the α-position of the original carbonyl compound. mychemblog.com This discovery, now known as the Stork enamine synthesis, revolutionized the way chemists approached the alkylation and acylation of aldehydes and ketones. mychemblog.comwikipedia.org

Prior to this, such transformations were typically carried out using enolates, which often led to side reactions and required strongly basic conditions. orgoreview.com Enamines, being neutral and more easily handled, offered a milder and more selective alternative. libretexts.org The development of enamine chemistry provided a powerful new tool for the construction of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Significance of Cyclic Ketone Enamines as Synthetic Intermediates

Enamines derived from cyclic ketones are particularly important synthetic intermediates. chemistnotes.com They are formed by the condensation reaction between a cyclic ketone and a secondary amine, such as morpholine (B109124) or pyrrolidine (B122466). masterorganicchemistry.combyjus.com The resulting cyclic enamine possesses a nucleophilic α-carbon, making it an excellent partner in reactions with a variety of electrophiles. mychemblog.commasterorganicchemistry.com

One of the key advantages of using cyclic ketone enamines is the regioselectivity that can be achieved in their formation. makingmolecules.com In the case of unsymmetrical ketones, the reaction with a secondary amine often favors the formation of the less substituted, thermodynamically more stable enamine. makingmolecules.com This regioselectivity allows for precise control over where subsequent chemical modifications will occur.

Cyclic ketone enamines participate in a range of important synthetic transformations, including:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position. wikipedia.org

Acylation: Reaction with acyl halides to form 1,3-dicarbonyl compounds. wikipedia.org

Michael Addition: Addition to α,β-unsaturated carbonyl compounds, a key step in the Robinson annulation for the formation of six-membered rings. wikipedia.orgopenstax.org

These reactions highlight the versatility of cyclic ketone enamines as building blocks for the synthesis of more complex cyclic and polycyclic structures. fiveable.me

Comparative Overview of 1-Morpholino-1-cycloheptene and Related Cycloalkene Analogues in Research Context

The reactivity of cyclic enamines is influenced by the size of the cycloalkene ring. wikipedia.org A comparison between this compound and its six-membered ring analogue, 1-morpholino-1-cyclohexene, reveals differences in their properties and reactivity.

| Feature | This compound | 1-Morpholino-1-cyclohexene |

| Ring Size | 7-membered | 6-membered |

| Basicity | Stronger base compared to the corresponding saturated amine. masterorganicchemistry.com | Only slightly stronger base than the corresponding saturated amine. masterorganicchemistry.com |

| Reactivity | Generally less reactive in some contexts due to ring strain. wikipedia.org | Generally more reactive in many synthetic applications. wikipedia.org |

| Synthetic Utility | Used in the synthesis of various organic compounds. | A versatile and widely used intermediate in organic synthesis. fiveable.mecymitquimica.com |

The reactivity trend for cyclic ketone enamines generally follows the order: five-membered ring > eight-membered ring > six-membered ring > seven-membered ring. wikipedia.org This trend is attributed to the degree of p-orbital character on the nitrogen's lone pair, which influences the nucleophilicity of the enamine. wikipedia.org The five-membered ring enamine is the most reactive due to its planar conformation, which maximizes orbital overlap. wikipedia.org In contrast, the seven-membered ring of this compound is the least reactive in this series. wikipedia.org

Despite its lower reactivity compared to the cyclohexene (B86901) analog, this compound remains a valuable synthetic intermediate. The choice between different cycloalkenyl morpholine enamines in a research context often depends on the specific target molecule and the desired reaction pathway.

Properties

CAS No. |

7182-08-3 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-(cyclohepten-1-yl)morpholine |

InChI |

InChI=1S/C11H19NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h5H,1-4,6-10H2 |

InChI Key |

HLVQJUUPEMTTIS-UHFFFAOYSA-N |

SMILES |

C1CCC=C(CC1)N2CCOCC2 |

Canonical SMILES |

C1CCC=C(CC1)N2CCOCC2 |

Other CAS No. |

7182-08-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N Morpholino Cycloalkenamines

General Synthetic Approaches to Enamines

The most common method for synthesizing enamines is the acid-catalyzed condensation of a secondary amine with a ketone or aldehyde that contains an α-hydrogen. jst.go.jpmasterorganicchemistry.com This reaction is a type of condensation reaction, as it involves the formation of a larger molecule with the concurrent loss of a small molecule, in this case, water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the enamine product, water is typically removed from the reaction mixture by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. masterorganicchemistry.comprepchem.com

The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon of the ketone, forming a carbinolamine intermediate. wikipedia.org This is followed by acid-catalyzed dehydration to yield the enamine. masterorganicchemistry.comslideshare.net The use of a secondary amine is crucial, as primary amines tend to form more thermodynamically stable imines. wikipedia.org

Morpholine (B109124) is a frequently used secondary amine in enamine synthesis. wikipedia.orgatamankimya.com The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic compared to other secondary amines like piperidine (B6355638). wikipedia.orgatamankimya.com This electronic effect can influence the reactivity and stability of the resulting enamine.

While pyrrolidine-derived enamines are generally considered the most reactive due to the higher p-character of the nitrogen lone pair, morpholine-derived enamines exhibit lower nucleophilicity. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom and a more pronounced pyramidalization of the nitrogen atom in morpholine enamines. nih.gov However, this can also translate to increased stability, which can be advantageous in certain synthetic applications. jst.go.jpenamine.net The stability of enamines is also influenced by steric and conjugation effects. acs.org For instance, enamines derived from phenylacetaldehyde (B1677652) are generally more stable than those from propionaldehyde. acs.org

Specific Synthesis Procedures and Optimizations (Drawing primarily from 1-Morpholino-1-cyclohexene as a model)

The synthesis of 1-Morpholino-1-cyclohexene is a well-documented procedure that serves as an excellent model for the preparation of other N-morpholino cycloalkenamines, including 1-Morpholino-1-cycloheptene. A general and efficient method involves the reaction of cyclohexanone (B45756) with morpholine in the presence of an acid catalyst. orgsyn.org

A typical procedure involves refluxing a mixture of cyclohexanone, an excess of morpholine, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus. orgsyn.org The excess morpholine is used to compensate for its loss due to its solubility in the water that is separated during the reaction. orgsyn.org After the reaction is complete, the product is isolated by distillation under reduced pressure. orgsyn.org

Various catalysts have been explored to optimize the synthesis of cyclic enamines. For example, the use of zeolite H-Y as a catalyst in the reaction between cyclohexanone and morpholine has been shown to significantly decrease the reaction time and improve the yield compared to the uncatalyzed reaction or reactions using other catalysts like MCM-41 and SBA-15. researchgate.net

Below is a table summarizing a typical synthesis of 1-Morpholino-1-cyclohexene:

| Reactant/Reagent | Molar Ratio | Purpose |

| Cyclohexanone | 1.0 | Ketone source |

| Morpholine | 1.2 | Secondary amine source |

| p-Toluenesulfonic acid | Catalytic | Acid catalyst |

| Toluene | Solvent | Facilitates azeotropic removal of water |

This table is based on a general procedure and specific conditions may vary.

Further research has also explored the optimization of related reactions involving 1-morpholino-1-cyclohexene, for instance, in continuous-flow photoredox amine synthesis. acs.orgacs.org

Considerations for Enamine Stability and Handling in Synthesis

Enamines, including this compound, are known to be sensitive to hydrolysis. jst.go.jporgsyn.org Therefore, it is crucial to handle them in anhydrous conditions to prevent their reversion to the starting ketone and amine. orgsyn.org The hydrolysis of enamines is pH-dependent. masterorganicchemistry.com In weakly acidic solutions (pH 1-6), the rate-limiting step is the formation of the carbinolamine intermediate through the uncatalyzed attack of water. masterorganicchemistry.com

Upon storage, even in a refrigerator, 1-Morpholino-1-cyclohexene can develop a yellowish color, but this typically does not affect its reactivity in subsequent reactions. orgsyn.org For long-term storage and to maintain purity, it is advisable to keep enamines under an inert atmosphere and at low temperatures.

The stability of enamines in aqueous solutions is a key consideration, especially in the context of drug discovery where degradation through hydrolysis or oxidation can be problematic. enamine.net The stability can be assessed by monitoring the percentage of the compound remaining over time using techniques like LC/MS. enamine.net

Fundamental Enamine Reactivity

The nucleophilicity of an enamine is concentrated at the β-carbon of the original carbonyl compound, a consequence of the resonance delocalization of the nitrogen's lone pair of electrons into the double bond. masterorganicchemistry.com This creates a partial negative charge on the carbon atom, making it susceptible to attack by a wide range of electrophiles. masterorganicchemistry.com The general mechanism for enamine reactions, such as the Stork enamine alkylation and acylation, leverages this nucleophilic character to form new carbon-carbon bonds under relatively mild conditions. masterorganicchemistry.commychemblog.com Unlike enolates, which require strong bases for their formation, enamines are typically neutral molecules that are easier to prepare and can help prevent issues of over-reaction. libretexts.org The reaction of an enamine with an electrophile results in the formation of a cationic iminium intermediate, which is then hydrolyzed, often with dilute acid, to yield the final substituted carbonyl compound. mychemblog.com

The choice of the secondary amine used to form the enamine has a significant impact on its reactivity. The morpholine moiety, in comparison to other cyclic amines like pyrrolidine (B122466) and piperidine, tends to produce less reactive enamines. This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. This effect decreases the electron density on the nitrogen atom, which in turn reduces its ability to donate electron density into the double bond, thereby lowering the nucleophilicity of the β-carbon.

Studies have consistently shown that pyrrolidine-derived enamines are the most reactive, a fact attributed to the higher p-character of the nitrogen's lone pair in the five-membered ring, which facilitates better orbital overlap with the double bond's π-system. Piperidine and morpholine enamines are considerably less reactive. This difference in reactivity can be advantageous, as morpholine enamines are often more stable and easier to handle, while still possessing sufficient nucleophilicity for many synthetic applications, including acylation. google.com The reduced basicity and nucleophilicity of morpholine compared to piperidine is a known characteristic of the heterocycle.

The structure of the ketone component, specifically the size of the cycloalkane ring, also plays a crucial role in the reactivity of the resulting enamine. The formation of the double bond during enamine synthesis introduces geometric constraints, and the stability of this double bond is influenced by ring strain. It has been observed that the rate of enamine formation is affected by the ring size of the β-ketoester, with the order being five-membered rings reacting faster than six-membered rings, which are faster than seven-membered rings. This suggests that the formation of this compound from cycloheptanone (B156872) is likely slower compared to the formation of its cyclohexene (B86901) and cyclopentene (B43876) analogs.

Carbon-Carbon Bond-Forming Reactions

Enamines are versatile intermediates for forming new carbon-carbon bonds. A particularly important transformation is the acylation reaction, which leads to the synthesis of 1,3-dicarbonyl compounds, valuable precursors in numerous synthetic pathways. mdma.ch

The reaction of enamines with acylating agents, most commonly acyl chlorides, is a reliable method for introducing an acyl group at the α-position of a ketone. libretexts.org This process, a key part of the Stork enamine synthesis, ultimately yields a β-diketone after hydrolysis of the intermediate. libretexts.orgmychemblog.com

The acylation of an enamine with an aliphatic carboxylic acid chloride proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. youtube.com The resulting product is an acylated iminium salt. mdma.ch This iminium ion is then subjected to aqueous hydrolysis to cleave the C-N bond and furnish the final 1,3-diketone. libretexts.orgmdma.ch

The reaction is generally efficient and provides a straightforward route to β-diketones. For instance, the general procedure has been successfully applied to the morpholine enamine of cyclohexanone. While specific yield data for the reaction of this compound with a simple aliphatic acid chloride like propionyl chloride is not prominently documented, the established reactivity of related systems provides a strong basis for its expected behavior. The classic work by Stork and colleagues demonstrated the viability of this reaction with various enamines and acyl chlorides.

A representative example is the acylation of the morpholine enamine of cyclohexanone with an aliphatic acid chloride, which can be expected to proceed with moderate to good yield. The subsequent hydrolysis provides the corresponding 2-acylcyclohexanone.

| Enamine | Acyl Chloride | Product (after hydrolysis) | Reported Yield | Reference |

|---|---|---|---|---|

| 1-Morpholino-1-cyclohexene | Caproyl Chloride | 2-Caproylcyclohexanone | Not explicitly stated, but part of a general, effective procedure. | |

| 1-Morpholino-1-cyclopentene | Propionyl Chloride | 2-Propionylcyclopentanone | Good yield (not quantified). | researchgate.net |

Alkylation Reactions of Enamines

Alkylation of enamines represents a powerful tool for the formation of carbon-carbon bonds at the α-position of a ketone. libretexts.orgkvmwai.edu.in This method offers a significant advantage over direct ketone alkylation by minimizing polyalkylation and controlling the site of reaction in unsymmetrical ketones. orgsyn.orgorgsyn.org

Enamines, acting as soft nucleophiles, readily undergo Michael addition with various electrophilic olefins. wikipedia.orgmasterorganicchemistry.comresearchgate.netewadirect.comlibretexts.org This conjugate addition is a cornerstone of C-C bond formation. masterorganicchemistry.com For instance, this compound reacts with Michael acceptors like methyl vinyl ketone and acrylonitrile. orgsyn.orgacs.org The reaction mechanism involves the nucleophilic attack of the enamine's β-carbon on the β-carbon of the α,β-unsaturated system, followed by hydrolysis of the intermediate iminium salt to yield the alkylated ketone. libretexts.org This method is highly efficient for introducing a 3-oxobutyl or a 2-cyanoethyl group at the α-position of the cycloalkanone.

| Michael Acceptor | Resulting Alkyl Group |

|---|---|

| Methyl Vinyl Ketone | 3-Oxobutyl |

| Acrylonitrile | 2-Cyanoethyl |

A key advantage of the enamine alkylation method is the predominant formation of α-monoalkylated ketones. orgsyn.orglibretexts.orgorgsyn.org Unlike base-catalyzed alkylations of ketones which can lead to mixtures of mono- and poly-alkylated products, the enamine route offers greater control. After the initial alkylation, the resulting iminium salt is generally less reactive towards further alkylation. Subsequent hydrolysis then cleanly affords the monoalkylated ketone. This selectivity is crucial for the synthesis of well-defined products. The use of enamines allows for alkylation to occur at the less substituted carbon in unsymmetrical ketones, a regioselectivity that can be difficult to achieve with other methods. orgsyn.org

The reaction between this compound and methyl vinyl ketone is a well-documented example of enamine alkylation leading to significant bicyclic structures. acs.orgacs.orggoogle.comic.ac.ukacs.org The initial Michael addition product, upon hydrolysis, yields 2-(3-oxobutyl)cycloheptanone. However, under the reaction conditions, this intermediate can undergo an intramolecular aldol (B89426) condensation followed by dehydration, a process known as Robinson annulation. orgsyn.orgrsc.org This sequence results in the formation of a new six-membered ring fused to the original seven-membered ring, leading to a bicyclo[5.4.0]undecenone system. The stereochemistry of these condensation products has been a subject of detailed investigation. acs.orgacs.org

Specific Case: Condensation Products from this compound and Methyl Vinyl Ketone

Structural and Stereochemical Characterization

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the olefinic proton on the cycloheptene (B1346976) ring, multiplets for the allylic and other cycloheptene protons, and distinct signals for the protons of the morpholine ring. |

| ¹³C NMR | Resonances for the two sp² hybridized carbons of the enamine double bond, along with signals for the carbons of the cycloheptene and morpholine rings. |

| IR Spectroscopy | A characteristic C=C stretching vibration for the enamine double bond, typically in the range of 1650-1600 cm⁻¹. spectroscopyonline.com C-H stretching peaks for the vinyl and alkyl protons would also be present. spectroscopyonline.com |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of the morpholine ring or fragments from the cycloheptene ring. |

The cycloheptane (B1346806) ring is known to exist in several conformations, such as the chair and boat forms, with the twist-chair being the most stable. The presence of the double bond in this compound would favor a conformation that minimizes steric strain, likely a twist-chair or a related low-energy conformation. The stereochemical outcome of reactions at the double bond would be influenced by the accessibility of the different faces of the enamine, which is dictated by this preferred conformation.

Condensation Reactions with Mannich Ketones

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org Enamines, such as this compound, are nucleophilic and can react with electrophilic iminium ions, which are key intermediates in the Mannich reaction. wikipedia.org

While specific studies on the condensation of this compound with pre-formed Mannich ketones are not extensively documented, the reactivity can be inferred from related transformations. For instance, the reaction of enamines with iminium salts, generated in situ during the Mannich reaction, is a well-established method for carbon-carbon bond formation. The reaction of this compound with a Mannich ketone would likely proceed through a Michael-type addition of the enamine to the α,β-unsaturated ketone part of the Mannich base.

A study on the condensation of this compound with methyl vinyl ketone, a simple α,β-unsaturated ketone, provides insight into this type of reactivity. acs.org This reaction is analogous to the addition of an enamine to the electrophilic double bond of a Mannich ketone. The reaction likely proceeds via the nucleophilic attack of the enamine's β-carbon onto the β-carbon of the Michael acceptor (the Mannich ketone). Subsequent hydrolysis of the resulting iminium salt would yield the final alkylated ketone.

General Reaction Scheme:

Key Features of the Reaction:

| Feature | Description |

| Nucleophile | This compound (specifically the β-carbon of the enamine) |

| Electrophile | The α,β-unsaturated system of the Mannich ketone |

| Intermediate | An iminium salt resulting from the initial addition |

| Final Product | A 2-alkylated cycloheptanone after hydrolysis |

The stereoselectivity of such a condensation would be of significant interest, as the approach of the Mannich ketone to the enamine could be influenced by the conformation of the seven-membered ring, potentially leading to a preferred diastereomer.

Reactions Leading to Heterocyclic Compounds

Enamines as Precursors for Pyridines and Quinolines

Enamines are versatile intermediates in the synthesis of various heterocyclic compounds, including pyridines and quinolines. fiveable.me The reactivity of the enamine functionality in this compound makes it a potential precursor for the construction of annulated pyridine (B92270) and quinoline (B57606) systems.

The synthesis of quinolines often involves the condensation of an aniline (B41778) with a β-dicarbonyl compound or its equivalent, as seen in the Combes and Friedländer syntheses. nih.gov An enamine like this compound can serve as a masked ketone and react with suitable precursors to form a quinoline ring fused to the cycloheptane moiety. For instance, reaction with an ortho-aminoaryl ketone or aldehyde could lead to a tetrahydroquinoline derivative, which could then be aromatized.

Similarly, pyridine synthesis can be achieved through various condensation strategies. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. organic-chemistry.org A modified approach using an enamine like this compound as the carbonyl component could lead to polysubstituted pyridines fused to the seven-membered ring. One-pot methodologies for the synthesis of polysubstituted pyridines often utilize enamine intermediates. core.ac.ukrsc.org

A study has reported the synthesis of a 4-(furan-2-yl)-2-morpholino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, demonstrating the use of a morpholine enamine in constructing a quinoline system. researchgate.net This highlights the feasibility of using this compound for similar transformations.

Potential Synthetic Routes:

| Target Heterocycle | Potential Reaction Strategy |

| Fused Quinoline | Reaction with an o-aminoaryl aldehyde or ketone, followed by cyclization and aromatization. |

| Fused Pyridine | Reaction with a 1,3-dicarbonyl compound and ammonia, or with an α,β-unsaturated carbonyl compound in a Bohlmann-Rahtz type reaction. core.ac.uk |

Cycloaddition Reactions Involving Enamines (e.g., with Isoxazoles)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Enamines, acting as electron-rich dienophiles or dipolarophiles, can participate in various cycloaddition reactions. The reaction of this compound with suitable partners can lead to the formation of complex heterocyclic frameworks.

A notable example is the [4+2] cycloaddition (Diels-Alder reaction). While the enamine double bond itself is a 2π system, it can react with dienes. More relevant to the specified outline is the reaction with 1,3-dipoles, such as nitrile oxides, to form five-membered heterocycles like isoxazolines. mdpi.comresearchgate.net The reaction of an enamine with an isoxazole (B147169) itself can also lead to pyridine derivatives. A study on the reaction of 1-pyrrolidino-1-cyclohexene (B125843) with isoxazoles to form pyridines has been reported, suggesting a similar reactivity for the cycloheptene analog. rsc.org This transformation likely proceeds through a [4+2] cycloaddition of the enamine to the isoxazole, followed by ring-opening and elimination of the amine. rsc.org

The 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) to the enamine double bond of this compound would be expected to yield an isoxazoline (B3343090) derivative fused to the cycloheptane ring. The regioselectivity of this addition would be governed by the electronic and steric properties of the enamine and the nitrile oxide.

Examples of Cycloaddition Reactions:

| Reaction Type | Reactant | Product |

| [4+2] Cycloaddition | Isoxazole | Fused Pyridine |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Fused Isoxazoline |

Reactions with Other Reagents

Reactions of Enamines with Sulfur

The reaction of enamines with sulfur-containing reagents can lead to a variety of sulfur-containing organic compounds. The nucleophilic character of the enamine's β-carbon allows it to react with electrophilic sulfur species.

One area of investigation is the reaction of enamines with sulfenes (R₂C=SO₂), which are highly reactive intermediates. A study on the reaction of 1-(morpholino)cyclohexene with halosulfenes (generated from halosulfonyl chlorides) reported the formation of several products, including a thietane (B1214591) 1,1-dioxide and a rearranged sulfonamide. acs.org This indicates that this compound would likely exhibit similar complex reactivity with sulfenes, potentially yielding fused thietane derivatives or other sulfur-containing heterocycles.

Elemental sulfur itself can react with enamines, often leading to the formation of thioamides or other sulfur-containing heterocycles, although these reactions can sometimes be complex and lead to mixtures of products. scribd.com The reaction of an enamine with sulfur in the presence of an amine can lead to the formation of thioamides.

Another relevant reaction is the interaction with sulfuryl chloride (SO₂Cl₂). While often used for chlorination, it has been shown to initiate metal-free cross-dehydrogenative coupling reactions of tertiary amines. nih.govacs.org Its reaction with an enamine could potentially lead to chlorinated products or other complex transformations.

Summary of Reactions with Sulfur Reagents:

| Sulfur Reagent | Expected Product Type(s) |

| Halosulfenes | Fused thietane 1,1-dioxides, sulfonamides |

| Elemental Sulfur | Thioamides, various sulfur heterocycles |

| Sulfuryl Chloride | Chlorinated derivatives, potential for complex coupling reactions |

Reactivity and Mechanistic Investigations of N Morpholino Cycloalkenamines

Reactions of Enamines with Other Nucleophiles

The reaction of N-morpholino cycloalkenamines with hydrogen sulfide (B99878) provides a direct route to the corresponding cyclic thioketones. Research in this area has demonstrated that enamines, such as 1-morpholino-1-cycloheptene and its analogues, can be effectively converted into their thiocarbonyl counterparts under specific conditions. This transformation is significant as it offers a method for preparing monomeric thioketones, which can be prone to trimerization when synthesized through other methods, such as the acid-catalyzed reaction of ketones with hydrogen sulfide. oup.com

Detailed investigations into the reaction of 1-morpholino-1-cyclohexene and 1-morpholino-1-cyclopentene with hydrogen sulfide have been carried out, providing a strong model for the reactivity of this compound. In these studies, the enamine is typically dissolved in a polar aprotic solvent like dimethylformamide (DMF), and hydrogen sulfide gas is introduced into the mixture with cooling. An exothermic reaction ensues, leading to the formation of the corresponding thioketone after acidic workup. oup.com

The general reaction scheme involves the replacement of the morpholino group with a sulfur atom to form the thioketone. While specific data for the cycloheptene (B1346976) derivative is not detailed in the seminal study, the results for the cyclopentene (B43876) and cyclohexene (B86901) analogues are indicative of the expected outcome.

Table 1: Synthesis of Cycloalkanethiones from N-Morpholino Cycloalkenamines

| Starting Enamine | Product | Solvent | Reaction Time (H₂S introduction) | Yield (%) |

|---|---|---|---|---|

| 1-Morpholino-1-cyclopentene | Cyclopentanethione | DMF | Not Specified | 68 |

| 1-Morpholino-1-cyclohexene | Cyclohexanethione | DMF | 6 | 73 |

Data sourced from Nomura & Takeuchi (1961). oup.com

The proposed mechanism for this transformation involves the inherent nucleophilicity of the enamine's β-carbon atom. oup.com Enamines exist in equilibrium between the enamine form and a resonance-stabilized iminium cation form. It is postulated that the reaction is initiated by the protonation of the enamine, likely by H₂S which can act as a proton source. This protonation enhances the electrophilicity of the β-carbon. The hydrosulfide (B80085) anion (HS⁻), acting as a potent nucleophile, then attacks the protonated enamine intermediate at the α-carbon. Subsequent elimination of morpholine (B109124) and a proton leads to the formation of the thioketone. oup.com

The key steps of the proposed mechanism are:

Protonation of the enamine at the β-carbon to form an iminium ion intermediate.

Nucleophilic attack by the hydrosulfide ion (HS⁻) on the α-carbon of the protonated enamine. oup.com

Elimination of the morpholine moiety to yield the final thioketone product.

This reaction pathway highlights the utility of enamines as synthetic intermediates for the formation of carbon-sulfur double bonds, providing a valuable methodology in synthetic organic chemistry.

Advanced Academic Studies and Theoretical Investigations

Computational Chemistry Approaches to Enamine Reactivity

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of enamine reactivity. By modeling molecular structures and energies, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of enamine chemistry, DFT is frequently applied to map out the potential energy surfaces of reactions, helping to elucidate complex mechanisms. For instance, computational studies on the reactions of morpholine (B109124) and related heterocyclic compounds have utilized composite methods like G3(MP2)//B3LYP to determine thermochemical properties such as gas-phase enthalpies of formation with high accuracy. researchgate.net These calculations provide fundamental data on the stability and energetics of the molecules involved in a reaction. researchgate.net

In studies of cycloaddition reactions involving enamines, DFT methods such as M06-2X and B97D, combined with a solvation model, have been used to locate the transition structures. nih.gov The analysis of these reactions is further enhanced by the distortion/interaction model, which helps in understanding the underlying factors that control reactivity and selectivity. nih.gov The choice of functional and basis set is critical, with methods like M06-2X/6-311+G(d,p) being employed to provide reliable results for enamine transformations. nih.gov The application of these computational tools allows for a detailed examination of the electronic effects, such as the influence of the morpholine's oxygen atom which can reduce the enamine's nucleophilicity compared to piperidine- or pyrrolidine-based enamines. nih.gov

Table 1: Selected DFT Methods in Enamine Reaction Analysis

| Computational Method | Application in Enamine Chemistry | Reference |

|---|---|---|

| G3(MP2)//B3LYP | Calculation of thermochemical properties (e.g., enthalpies of formation) of morpholine derivatives. | researchgate.net |

| M06-2X/6-311+G(d,p) | Locating transition structures in 1,3-dipolar cycloadditions of enamines. | nih.gov |

| B97D/6-311+G(d,p) | Analysis of reaction mechanisms and selectivities in enamine cycloadditions. | nih.gov |

| IEF-PCM | Solvation model used with DFT to simulate reaction conditions in solvents like chloroform (B151607) or ethanol. | nih.gov |

A primary strength of computational chemistry is its ability to model transient species like transition states and high-energy intermediates that are fleeting and difficult to detect experimentally. For reactions involving enamines, computational modeling can identify key intermediates, such as zwitterions, and the transition state structures that connect them. acs.org This in silico identification provides crucial information on the driving forces that dictate the reaction's course and ultimate outcome. acs.org

For example, in the 1,3-dipolar cycloaddition of azides to enamines, quantum mechanical calculations have been successful in locating the transition structures for these processes. nih.gov Similarly, computational studies on the 1,4-addition of aldehydes to nitroolefins, catalyzed by morpholine-based structures, have successfully disclosed the transition state of the reaction. nih.gov This modeling explained how specific catalyst designs could overcome the inherent low reactivity of the morpholine enamine to achieve high yields and selectivity. nih.gov The calculations can predict reaction energies, confirming whether the formation of a particular product, such as a cyclobutane (B1203170) intermediate, is thermodynamically favorable. acs.org

Stereochemical and Regiochemical Control in Enamine Reactions

The synthetic utility of 1-Morpholino-1-cycloheptene and related enamines is largely dependent on the ability to control the stereochemistry and regiochemistry of their reactions. Enamines provide a route to alkylate or acylate ketones at the α-position, and the structure of the enamine dictates the site of reaction.

Regioselectivity: In reactions with unsymmetrical ketones, the formation of the enamine can lead to different regioisomers. For morpholine enamines, cycloaddition reactions have been shown to occur exclusively through the less sterically hindered enamine isomer, ensuring high regioselectivity. nih.gov For example, the reaction of this compound with substituted pyrimidine (B1678525) 1-oxides yields 2-substituted cycloheptanones, demonstrating regiocontrol in the formation of the new carbon-carbon bond. jst.go.jp Similarly, a Lewis acid-promoted cycloaddition of 1,2,4,5-tetrazines with morpholine enamines provides a single 1,2,4-triazine (B1199460) regioisomer. nih.gov

Stereochemistry: The condensation of this compound with electrophiles like methyl vinyl ketone has been a subject of stereochemical investigation. acs.orgmindat.orggoogle.com Such studies are crucial for understanding the facial selectivity of the attack on the enamine and for establishing the three-dimensional structure of the resulting products. In broader enamine catalysis, the use of chiral amines, such as those derived from substituted pyrrolidines, can achieve high enantioselectivity. acs.org The steric hindrance provided by substituents on the amine ring directs the electrophile to attack one face of the enamine preferentially, leading to the formation of a specific enantiomer. acs.org

Table 2: Examples of Controlled Selectivity in Morpholine Enamine Reactions

| Reactants | Reagent/Electrophile | Product Type | Type of Control | Reference |

|---|---|---|---|---|

| This compound | Methyl Vinyl Ketone | Condensation Product | Stereochemical | acs.orgmindat.orggoogle.com |

| This compound | Substituted Pyrimidine 1-Oxides | 2-substituted cycloheptanone (B156872) | Regiochemical | jst.go.jp |

| Morpholine enamines | 3,6-disubstituted-1,2,4,5-tetrazines | 1,2,4-triazine | Regiochemical | nih.gov |

| Enamines from unsymmetrical ketones | Various electrophiles | Alkylated ketone | Regiochemical (attack at less hindered position) | nih.gov |

Investigation of Catalytic Pathways in Enamine Chemistry

Enamines are key intermediates in organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. Morpholine itself is a structural component of highly efficient organocatalysts. nih.gov

Enamine catalysis typically proceeds via a catalytic cycle where a primary or secondary amine reacts with a carbonyl compound to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. Subsequent hydrolysis releases the product and regenerates the amine catalyst.

However, morpholine enamines are generally less reactive than their pyrrolidine (B122466) counterparts. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen atom, which decreases the nucleophilicity of the enamine double bond. nih.gov Despite this, researchers have designed highly efficient ß-morpholine amino acid catalysts that can promote reactions like the 1,4-addition of aldehydes to nitroolefins with excellent yield and selectivity, even at low catalyst loadings. nih.gov Computational studies have been instrumental in understanding the transition states of these catalytic reactions, explaining why these specifically designed morpholine-based catalysts are so effective. nih.gov

In addition to being part of an organocatalyst, enamines like this compound can also participate as key intermediates in reactions promoted by other types of catalysts, such as Lewis acids. A notable example is the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with morpholine enamines, which is effectively promoted by the Lewis acid Zinc Chloride (ZnCl₂). nih.gov In this pathway, the enamine is not the catalyst but is a crucial, reactive intermediate within the Lewis acid-catalyzed process. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl Vinyl Ketone |

| Pyrimidine 1-oxide |

| 1,2,4,5-Tetrazine |

| 1,2,4-Triazine |

| Zinc Chloride |

| Morpholine |

| Piperidine (B6355638) |

| Pyrrolidine |

| Aldehyde |

| Nitroolefin |

| Cyclobutane |

| Phenyl azide |

| Chloroform |

| Ethanol |

Synthetic Utility and Broader Relevance in Chemical Research

Enamines as Versatile Building Blocks for Complex Organic Molecules

Enamines, such as 1-morpholino-1-cycloheptene, serve as powerful nucleophiles in organic synthesis. acs.org This enhanced nucleophilicity, compared to the corresponding enolates, allows them to react with a wide array of electrophiles under milder conditions. acs.org The morpholine (B109124) moiety in this compound plays a crucial role; the nitrogen atom's lone pair of electrons participates in conjugation with the double bond, increasing the electron density at the β-carbon and thereby enhancing its nucleophilicity. fiveable.me This inherent reactivity makes enamines, including the cycloheptene (B1346976) derivative, valuable synthons for constructing intricate molecular frameworks.

The Stork enamine synthesis, a well-established method, highlights the utility of enamines in forming new carbon-carbon bonds through reactions like alkylation and acylation. libretexts.orgambeed.com These reactions, when applied to cyclic enamines like this compound, provide a pathway to α-substituted cyclic ketones after hydrolysis of the intermediate iminium salt. This versatility is fundamental to its role as a building block for more complex structures. orgsyn.org

Strategies for Carbon Chain Extension in Organic Synthesis

A primary application of this compound in synthetic chemistry is in the extension of carbon chains. This is typically achieved through alkylation or acylation reactions at the nucleophilic α-carbon.

Alkylation: The reaction of this compound with alkyl halides or activated alkenes, such as Michael acceptors, results in the formation of a new carbon-carbon bond at the α-position. Subsequent hydrolysis of the resulting iminium salt yields a 2-alkylcycloheptanone. This two-step sequence is a reliable method for introducing alkyl groups onto a cyclic ketone framework. orgsyn.orgmt.comchemistrysteps.comlibretexts.org For instance, the reaction with methyl vinyl ketone leads to a Michael-type addition, a key step in the construction of bicyclic systems. acs.org

Acylation: Similarly, acylation with acyl chlorides provides a direct route to 1,3-dicarbonyl compounds. libretexts.orgmasterorganicchemistry.comyoutube.com The enamine reacts with the acyl chloride, and upon hydrolysis, a 2-acylcycloheptanone is formed. This strategy is effective for extending a carbon chain by introducing a keto-acyl group. Research on the analogous 1-morpholino-1-cyclohexene has demonstrated that this method can be used to lengthen carboxylic acid chains by six carbon atoms. orgsyn.org

| Enamine | Electrophile | Reaction Type | Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| This compound | Methyl vinyl ketone | Michael Addition | 2-(3-Oxobutyl)cycloheptanone | acs.org |

| 1-Morpholino-1-cyclohexene | Acrylonitrile | Michael Addition | 2-Oxocyclohexanepropanenitrile | orgsyn.org |

| 1-Morpholino-1-cyclohexene | Allyl bromide | Alkylation | 2-Allylcyclohexanone | |

| 1-Morpholino-1-cyclohexene | Benzoyl chloride | Acylation | 2-Benzoylcyclohexanone | researchgate.net |

Role in the Construction of Diverse Molecular Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of various molecular scaffolds, particularly fused and bicyclic ring systems. wiley.comacs.org The initial carbon-carbon bond formation via alkylation or acylation sets the stage for subsequent intramolecular reactions to build these complex architectures.

A notable example is the reaction of this compound with methyl vinyl ketone, which, after the initial Michael addition, can undergo an intramolecular aldol (B89426) condensation to form a bicyclo[5.4.0]undecane ring system. acs.org This type of annulation reaction is a powerful tool for constructing fused ring systems. Studies on the analogous 1-morpholino-1-cyclohexene have shown its utility in forming bicyclo[4.4.0]decane (decalin) and bicyclo[3.3.1]nonane frameworks through reactions with various electrophiles. tandfonline.comresearchgate.netacs.org These bicyclic structures are common motifs in natural products. ucl.ac.uk

Furthermore, cycloaddition reactions involving enamines can lead to the formation of heterocyclic scaffolds. For example, reactions with sulfenes have been shown to produce thietane (B1214591) derivatives. acs.org The reaction of 1-morpholino-1-cyclohexene with benzylidenaniline has been reported to yield decahydroacridine derivatives through a proposed [2+2] cycloaddition followed by rearrangement, showcasing the potential for creating complex, fused heterocyclic systems. oup.com

| Enamine | Reactant(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| This compound | Methyl vinyl ketone | Bicyclo[5.4.0]undecane derivative | acs.org |

| 1-Morpholino-1-cyclohexene | Cinnamaldehyde | Bicyclo[3.3.1]nonane derivative | tandfonline.comresearchgate.net |

| 1-Morpholino-1-cyclohexene | Cyanoallene | Bicyclo[4.3.0]nonene derivative | acs.org |

| 1-Morpholino-1-cyclohexene | Benzylidenaniline | Decahydroacridine derivative | oup.com |

Potential Applications as Precursors for Pharmaceutical and Agrochemical Intermediates (based on cyclohexene (B86901) analogue research)

While specific applications of this compound in the pharmaceutical and agrochemical industries are not extensively documented, the known utility of its lower homologue, 1-morpholino-1-cyclohexene, and other morpholine derivatives suggests significant potential. fiveable.mecymitquimica.comnih.gov The morpholine ring is a common feature in many biologically active compounds, and the ability to functionalize the cycloheptane (B1346806) ring via enamine chemistry provides a pathway to novel derivatives with potential therapeutic or agricultural applications. fiveable.mecymitquimica.com

The substituted cycloheptanone (B156872) and bicyclic structures that can be synthesized from this compound are valuable intermediates. acs.org These scaffolds can be further elaborated to create a diverse library of compounds for screening as potential drug candidates or agrochemicals. For instance, bicyclic frameworks are present in a number of natural products with interesting biological activities. ucl.ac.ukplos.org The development of synthetic routes to these scaffolds is therefore of considerable interest. Given that morpholine derivatives have been explored for applications in herbicides, fungicides, and insecticides, it is plausible that novel cycloheptane-based structures derived from this compound could also exhibit useful bioactivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Advances in N-Morpholino Cycloalkenamine Chemistry

The utility of N-morpholino cycloalkenamines is rooted in their function as nucleophilic enol equivalents, a concept pioneered by Gilbert Stork. The general synthesis involves the acid-catalyzed condensation of a cycloalkanone with morpholine (B109124), typically with azeotropic removal of water to drive the reaction to completion. orgsyn.org This provides a versatile intermediate capable of undergoing a variety of C-C bond-forming reactions.

Key advances have centered on their reactivity with electrophiles. The alkylation and acylation of these enamines at the α-carbon position, followed by hydrolysis of the resulting iminium salt, provides a powerful method for producing α-substituted ketones. orgsyn.orgresearchgate.net This two-step sequence, known as the Stork enamine alkylation, has been a cornerstone of organic synthesis for its reliability and broad applicability. orgsyn.org Research has demonstrated that these enamines can be acylated by various agents, including aliphatic carboxylic acid chlorides and dicarboxylic acid dichlorides, leading to the synthesis of complex structures like diketones and keto acids after hydrolysis. researchgate.net

The table below summarizes the principal transformations that have been well-established for N-morpholino cycloalkenamines, primarily based on studies of the cyclohexene (B86901) analogue.

| Reaction Type | Electrophile Example | Product After Hydrolysis |

| Alkylation | Methyl Iodide | 2-Methylcycloalkanone |

| Acylation | Acetyl Chloride | 2-Acetylcycloalkanone |

| Michael Addition | Methyl Vinyl Ketone | 2-(3-Oxobutyl)cycloalkanone |

| Reaction with Halosulfenes | Bromomethanesulfonyl Chloride | Thietane-1,1-dioxide derivatives |

This table presents generalized reactivity patterns for N-morpholino cycloalkenamines.

Identification of Underexplored Reactivity and Transformations for 1-Morpholino-1-cycloheptene

Despite the extensive study of C5 and C6 morpholino enamines, the reactivity of this compound remains comparatively underexplored. The larger, more flexible seven-membered ring can be expected to influence reaction stereoselectivity and rates. While standard alkylations and acylations are presumed to be facile, several areas warrant deeper investigation.

Complex Cycloadditions: The reaction of 1-morpholinocyclohexene with halosulfenes to yield complex thietane (B1214591) derivatives has been detailed. acs.org The analogous reactions with this compound could lead to novel bicyclic sulfur-containing heterocycles, but such transformations have not been systematically studied. Similarly, cycloaddition reactions like the Pauson-Khand reaction, which have been explored with fluorinated enynes, represent a frontier for enamines like the cycloheptene (B1346976) derivative. beilstein-journals.org

Reactions with Arynes: Arynes are highly reactive intermediates, and their reactions with enamines can lead to complex aromatic structures. While the reactivity of arynes with various nucleophiles has been studied, their specific reactions with this compound to form functionalized heterocycles are not well-documented. acs.org

Novel Haloaminations: Recent developments in haloamination reactions, including light-mediated, catalyst-free methods, offer an opportunity for the direct difunctionalization of the enamine double bond. acs.org Applying these modern techniques to this compound could provide efficient routes to vicinal haloamines, which are valuable synthetic intermediates.

Opportunities in Asymmetric Enamine Catalysis

The field of asymmetric organocatalysis has revolutionized stereoselective synthesis. nih.govscribd.com Enamine catalysis, a major pillar of this field, typically involves the reaction of a carbonyl compound with a chiral secondary amine to form a transient chiral enamine. However, an alternative and powerful strategy involves using an achiral enamine, such as this compound, in the presence of a chiral catalyst.

A key opportunity lies in the use of chiral Brønsted acids to catalyze reactions of achiral enamines. Research has shown that the reaction of 1-morpholino-1-cyclohexene with nitrosobenzene (B162901) can be rendered enantioselective by using a chiral Brønsted acid catalyst. nih.gov This approach successfully controlled the formation of the N-nitroso aldol (B89426) product with high enantioselectivity. nih.gov This precedent strongly suggests that this compound could be a highly effective substrate in similar catalytic systems.

Future research should focus on:

Screening Chiral Catalysts: A systematic evaluation of different chiral Brønsted acids or chiral hydrogen-bond donors for reactions between this compound and various electrophiles. mdpi.com

Expanding Reaction Scope: Moving beyond nitroso aldol reactions to other important transformations, such as enantioselective Michael additions, α-halogenations, and aldol reactions, using the achiral enamine/chiral catalyst paradigm.

Domino Reactions: Designing asymmetric domino or cascade reactions that begin with the functionalization of this compound, leveraging the unique reactivity of the seven-membered ring to build molecular complexity in a single step. rsc.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic and computational methods offers a powerful approach to elucidating the intricate details of enamine reactivity.

Advanced Spectroscopy: While standard NMR and mass spectrometry are routine, more advanced techniques can provide deeper insights. For instance, in-situ reaction monitoring using NMR or IR spectroscopy can help identify transient intermediates and determine reaction kinetics. acs.org Detailed NMR analysis, including 2D techniques and the use of chiral shift reagents, was instrumental in determining the complex stereochemistry of products from the reaction of 1-morpholinocyclohexene with halosulfenes. acs.org Similar detailed studies on the products derived from this compound are essential.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways, transition states, and conformational preferences. ub.edu Such studies can explain observed regioselectivity, as seen in the analysis of nucleophilic attack on substituted benzynes, and can predict the most likely outcomes of unexplored reactions. acs.org Applying computational tools to the reactions of this compound could:

Model the transition states in asymmetric catalytic cycles to understand the origin of enantioselectivity.

Analyze the conformational landscape of the flexible seven-membered ring and its influence on diastereoselectivity.

Predict the electronic properties and reactivity of the enamine, guiding the selection of suitable electrophiles and catalysts. researchgate.net

By combining kinetic data from spectroscopy with energetic profiles from computational studies, a comprehensive, predictive model for the reactivity of this compound can be developed, unlocking its full potential as a versatile building block in modern organic synthesis.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm), while ¹³C NMR confirms morpholine’s carbons (δ 45–70 ppm) .

- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C=C (1620–1680 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced: What mechanisms underlie the compound’s potential toxicity in eukaryotic cells?

Methodological Answer :

Toxicity may arise from metabolic byproducts or oxidative stress. To investigate:

- In Vitro Assays : Use HepG2 or HEK293 cells to measure IC₅₀ values via MTT assays.

- Metabolomics : LC-MS/MS identifies metabolites (e.g., epoxide intermediates) .

- Gene Expression Profiling : RNA-seq or qPCR to assess stress-response pathways (e.g., Nrf2/ARE).

- Comparative Studies : Contrast with structurally similar compounds to isolate toxicophores .

Basic: How should researchers design a PICO framework for studying biological applications of this compound?

Q. Methodological Answer :

- Population (P) : Target organisms/cell lines (e.g., E. coli or cancer cells).

- Intervention (I) : Compound dosage, exposure time, and delivery method (e.g., nanoencapsulation).

- Comparison (C) : Negative controls (vehicle-only) and positive controls (known bioactive agents).

- Outcome (O) : Quantifiable endpoints (e.g., growth inhibition, apoptosis markers) .

Refine using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure practical and ethical rigor .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Q. Methodological Answer :

- Stability Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to track degradation.

- Additive Screening : Antioxidants (BHT) or chelating agents (EDTA) to inhibit radical formation.

- Packaging Optimization : Use amber vials with PTFE-lined caps to block light and moisture .

Document stability data in compliance with ICH Q1A guidelines for regulatory submissions .

Basic: How can researchers address gaps in the compound’s ecotoxicological data?

Q. Methodological Answer :

- Tiered Testing : Begin with Daphnia magna acute toxicity assays (OECD 202), then proceed to algal growth inhibition (OECD 201).

- Bioaccumulation Potential : Calculate log Kow values via shake-flask methods.

- QSAR Modeling : Predict environmental fate using EPI Suite or TEST software .

Collaborate with ecotoxicology consortia to share data and reduce redundancy .

Advanced: How does computational modeling enhance the design of derivatives with improved pharmacokinetics?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases).

- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles.

- SAR Analysis : Machine learning (e.g., Random Forest) identifies key substituents affecting bioavailability.

Validate models with in vitro permeability (Caco-2 assays) and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.